![molecular formula C24H24N8O B4726894 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-4-QUINOLINECARBOXAMIDE](/img/structure/B4726894.png)
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-4-QUINOLINECARBOXAMIDE
Overview
Description
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline core substituted with multiple pyrazole groups
Preparation Methods
The synthesis of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-4-QUINOLINECARBOXAMIDE typically involves multi-step organic synthesisCommon reagents used in these reactions include palladium catalysts, hydrazine derivatives, and carbon monoxide . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The pyrazole groups can be oxidized using strong oxidizing agents.
Reduction: The quinoline core can be reduced under specific conditions.
Substitution: Various substituents can be introduced to the pyrazole or quinoline rings through nucleophilic or electrophilic substitution reactions
Scientific Research Applications
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazole groups can interact with enzymes or receptors, modulating their activity. The quinoline core may also play a role in binding to DNA or proteins, affecting cellular processes. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and pyrazole-containing molecules. For example:
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: A related compound with a different substitution pattern.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Another pyrazole derivative with distinct biological activities. The uniqueness of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-4-QUINOLINECARBOXAMIDE lies in its specific substitution pattern and the combination of quinoline and pyrazole moieties, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-(1-ethylpyrazol-4-yl)-N-[1-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-yl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N8O/c1-3-30-13-17(10-25-30)14-32-16-19(12-27-32)28-24(33)21-9-23(18-11-26-31(4-2)15-18)29-22-8-6-5-7-20(21)22/h5-13,15-16H,3-4,14H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZIQBNCRDMBON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2C=C(C=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CN(N=C5)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-piperidinyl)benzyl]-2-furamide](/img/structure/B4726813.png)
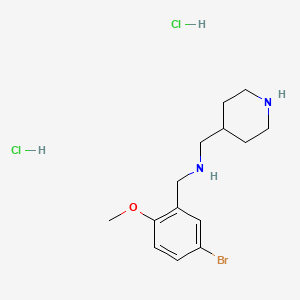
![1-[2-(2-Benzyl-4-chlorophenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B4726836.png)
![N-(1-ADAMANTYL)-5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4726840.png)
![2-[2-(1H-pyrazol-1-yl)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4726847.png)
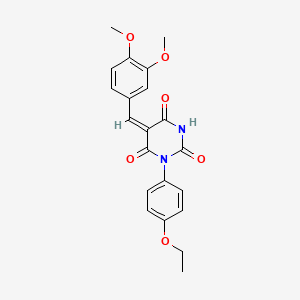
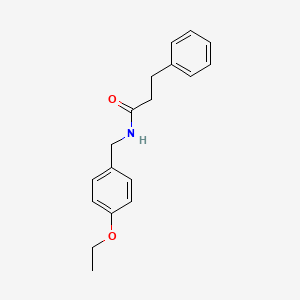
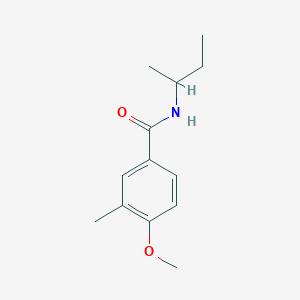
methanone](/img/structure/B4726870.png)
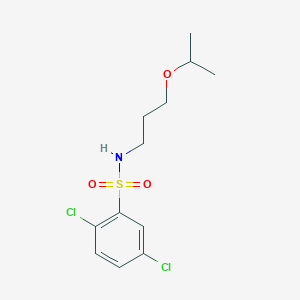
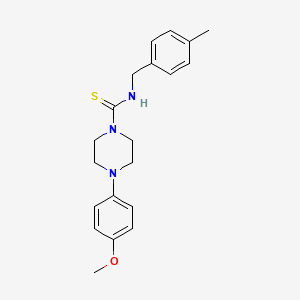
![1-[2-(4-METHOXYPHENOXY)ETHYL]-3-(NAPHTHALEN-1-YL)THIOUREA](/img/structure/B4726889.png)
![1-benzyl-4-[4-(2,4-dichlorophenoxy)butanoyl]piperazine](/img/structure/B4726895.png)

